Haloperidol

Description

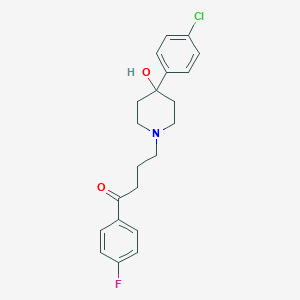

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEPOXFFQSENCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034150 | |

| Record name | Haloperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4), Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/, In water, 1.4X10+1 mg/L @ 25 °C, 16.7 mg/ml in alcohol at 25 °C, Freely sol in chloroform, methanol, acetone, benzene, dil acids, 4.46e-03 g/L | |

| Record name | SID855969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Haloperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.8X10-11 mm Hg @ 25 °C /Estimated/ | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER | |

CAS No. |

52-86-8 | |

| Record name | Haloperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloperidol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | haloperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | haloperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Haloperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haloperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6292F8L3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151.5 °C | |

| Record name | Haloperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Scientific Research Applications

FDA-Approved Indications

Haloperidol is approved for several conditions, primarily focusing on psychiatric disorders:

- Schizophrenia : Haloperidol is effective in managing positive symptoms such as hallucinations and delusions. It is often included in comprehensive treatment plans for individuals diagnosed with schizophrenia .

- Tourette Syndrome : The medication is indicated for controlling tics and vocal utterances in both pediatric and adult populations .

- Severe Behavioral Disorders in Children : Haloperidol is used to treat explosive hyperexcitability and severe behavioral issues when other treatments have failed. It is important to note that its use in children should be carefully considered .

- Hyperactivity in Children : The drug helps manage excessive motor activity and conduct disorders characterized by impulsivity and mood fluctuations, again reserved for cases unresponsive to other therapies .

Off-Label Uses

Haloperidol also has several off-label applications, which include:

- Chorea Associated with Huntington's Disease : It is used to alleviate chorea symptoms that are often distressing to patients .

- Management of Delirium : In elderly patients, haloperidol can be prescribed when non-pharmacological interventions have failed, particularly in acute delirium cases .

- Palliative Care : Haloperidol may be utilized to manage agitation and nausea in terminally ill patients, contributing to improved quality of life during end-of-life care .

Case Studies

Several case studies illustrate the clinical applications and effects of haloperidol:

- Pancytopenia Induced by Haloperidol Decanoate :

- Delusions of Infestation :

- Neuroleptic Malignant Syndrome :

Summary Table of Applications

| Application | Type | Description |

|---|---|---|

| Schizophrenia | FDA-Approved | Management of positive symptoms like hallucinations and delusions. |

| Tourette Syndrome | FDA-Approved | Control of tics and vocal expressions in affected individuals. |

| Severe Behavioral Disorders | FDA-Approved | Treatment for explosive hyperexcitability in children after other treatments fail. |

| Hyperactivity | FDA-Approved | Management of excessive motor activity and conduct disorders in children. |

| Chorea (Huntington's Disease) | Off-Label | Alleviation of chorea symptoms associated with Huntington's disease. |

| Delirium | Off-Label | Used when non-drug methods fail, particularly in elderly patients with acute confusion. |

| Palliative Care | Off-Label | Management of agitation and nausea in terminally ill patients. |

Comparison with Similar Compounds

Structural Analogues and Derivatives

L-741626 : A Merck compound sharing a substructure with haloperidol, L-741626 exhibits ~10-fold selectivity for DRD2 over DRD3/DRD3. However, its crystallization with DRD2 proved challenging, unlike haloperidol, which binds via a conserved salt bridge (Asp114) and SEBP interactions .

N-Benzyl Haloperidol Chloride : This derivative retains haloperidol’s piperidine core but lacks antipsychotic activity. Instead, it acts as a calcium channel antagonist, inhibiting extracellular Ca²⁺ influx—a mechanism distinct from classical calcium blockers like dihydropyridines .

Tropane Analogs: Modifications replacing haloperidol’s butyrophenone with a tropane ring reduce DRD2 binding. For example, Compound 9 (Ki = 1,000 nM for DRD2) shows minimal catalepsy compared to haloperidol (Ki = 2 nM), suggesting reduced EPS liability with structural tweaks .

Finazines : Structurally distinct (Tanimoto similarity <30%), finazines mimic haloperidol’s receptor profile (D₂, serotonin-2, sigma receptors) but exhibit stronger binding to dopamine/serotonin transporters (DAT/SERT). Unlike haloperidol, they lack significant α₁-adrenergic activity .

Pharmacological Profiles and Receptor Selectivity

| Compound | DRD2 Ki (nM) | DRD3 Ki (nM) | 5-HT₂A Ki (nM) | Sigma-1 Ki (nM) | Catalepsy ED₅₀ (mg/kg) | Hyperlocomotion ED₅₀ (mg/kg) | Selectivity Ratio (Catalepsy/Hyperlocomotion) |

|---|---|---|---|---|---|---|---|

| Haloperidol | 2.0 | 3.5 | 500 | 0.33 | 0.05 | 0.05 | 1.0 |

| Risperidone | 4.9 | 10.0 | 0.2 | 200 | 0.25 | 0.05 | 5.0 |

| Aripiprazole | 1.6 | 5.3 | 8.0 | 400 | 0.60 | 0.05 | 12.0 |

| JNJ-37822681* | 0.7 | 2.1 | >1,000 | ND | 1.2 | 0.3 | 4.0 |

| LE410 (Dibenzazecine) | 7.54 | 6.86 | 50 | ND | ND | ND | D1/D2 = 0.33 |

*JNJ-37822681 is a fast-dissociating DRD2 antagonist with reduced EPS risk . LE410, a dibenzazecine, reverses haloperidol’s selectivity, favoring D1 over D2 receptors (Ki = 7.54 nM vs. 23 nM) .

Key Findings :

- Haloperidol vs. Atypicals : Risperidone and aripiprazole show lower catalepsy/hyperlocomotion ratios (5.0–12.0 vs. 1.0), correlating with reduced EPS. This is attributed to their serotonin 5-HT₂A antagonism and partial DRD2 agonism (aripiprazole) .

- Sigma Receptor Affinity : Haloperidol’s enantiomers (reduced haloperidol) retain potent sigma-1 binding (Ki = 1–2 nM), which may contribute to its off-target effects .

- D1 vs. D2 Selectivity: Unlike haloperidol, dibenzazecines (e.g., LE404) exhibit D1 selectivity (Ki = 0.7 nM for D1 vs.

Clinical and Side Effect Comparisons

- EPS Liability : Haloperidol’s high DRD2 occupancy (>80%) correlates with severe EPS. Atypicals like clozapine (Ki = 180 nM for DRD2) require lower receptor occupancy (40–60%) for efficacy, minimizing motor side effects .

- Cognitive Effects : Meta-analyses show haloperidol underperforms atypicals in improving cognitive function, possibly due to D1/D2 imbalance and muscarinic receptor antagonism .

- Novel Mechanisms: JNJ-37822681’s fast dissociation from DRD2 mimics olanzapine’s kinetics, reducing EPS while maintaining antipsychotic efficacy .

Preparation Methods

Piperidyl Alkylation with γ-Chloro-4-Fluorobutyrophenone

The foundational synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with γ-chloro-4-fluorobutyrophenone. This reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic γ-carbon of the chlorinated butyrophenone. Early methods reported yields of 60–70% under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF). However, challenges arose from competing side reactions, including the elimination of chloride to form unsaturated ketones.

Reaction Optimization

Key modifications include the use of anhydrous conditions and catalytic acids to suppress elimination. For instance, the addition of concentrated sulfuric acid in methanol-trimethyl orthoformate mixtures facilitates the formation of enol ether intermediates, which stabilize the reactive γ-chloro center. This approach elevates yields to 85–90% while reducing byproduct formation (Table 1).

Table 1: Comparative Analysis of Traditional Synthesis Conditions

| Parameter | Early Methods | Optimized Methods |

|---|---|---|

| Solvent | DMF | Methanol-TMOF |

| Catalyst | None | H₂SO₄ |

| Temperature (°C) | 120–130 | 60–70 |

| Yield (%) | 60–70 | 85–90 |

| Purity (HPLC) | 92–95% | 98–99% |

Advanced Synthetic Approaches

Enol Ether Intermediate Route

A patent-pending method (CA1129424A) introduces enol ether derivatives of γ-chloro-4-fluorobutyrophenone (compounds IIa and IIb) as key intermediates. These enol ethers, synthesized via refluxing γ-chloro-4-fluorobutyrophenone with trimethyl orthoformate and methanol, undergo nucleophilic attack by 4-(4-chlorophenyl)-4-hydroxypiperidine in basic aqueous media. The reaction sequence proceeds as follows:

-

Enol Ether Formation :

This step achieves 95% conversion, with the enol ether structure confirmed via NMR.

-

Piperidine Coupling :

The aqueous basic environment hydrolyzes the enol ether, regenerating the ketone and facilitating C-N bond formation. Final acidification precipitates Haloperidol with 99% purity.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ mechanochemical activation to bypass solvent use. Ball milling γ-chloro-4-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of potassium carbonate achieves 88% yield within 2 hours. This method reduces waste and enhances scalability, though purity remains slightly lower (96%) compared to solution-phase routes.

Key Intermediates in Haloperidol Synthesis

4-Chlorobutyronitrile

A Chinese patent (CN106431978A) details the synthesis of 4-chlorobutyronitrile, a precursor to γ-chloro intermediates. The process involves:

Reaction at 90–97°C for 2–4 hours yields 78% product, which is purified via toluene extraction and recrystallization in nitromethane.

Quality Control and Analytical Methods

Chromatographic Purity Assessment

The U.S. Food and Drug Administration (FDA) mandates LC-MS/MS for Haloperidol quantification in pharmaceutical products. Serum samples are analyzed using a Mayo Clinic Laboratories protocol:

-

Column : C18 reverse-phase

-

Mobile Phase : Acetonitrile-ammonium formate gradient

-

Detection : Multiple reaction monitoring (MRM) at m/z 376→165 for Haloperidol.

Table 2: LC-MS/MS Performance Characteristics

| Parameter | Value |

|---|---|

| Linearity Range (ng/mL) | 5–200 |

| Limit of Detection | 1.2 ng/mL |

| Intraday Precision (%RSD) | 2.1–4.3 |

Q & A

Q. How is haloperidol-induced catalepsy utilized in preclinical Parkinson’s disease research, and what are the standard methodological protocols?

Haloperidol-induced catalepsy in rodents is a widely accepted model for studying motor deficits in Parkinson’s disease. Key methodological considerations include:

- Animal strain : Wistar rats are most frequently used due to consistent catalepsy responses .

- Dosage : 1.0 mg/kg (intraperitoneal) is the most common dose, balancing efficacy and minimal toxicity .

- Assessment : The horizontal bar test is the primary method to quantify catalepsy duration (0–120 minutes post-administration) .

- Controls : Include saline-injected groups and positive controls (e.g., levodopa/carbidopa) to validate antiparkinsonian compound screening .

Q. What are the optimal dosing strategies for haloperidol in rodent models to balance efficacy and toxicity?

Dose-response studies indicate that:

- Efficacy : 1.0 mg/kg effectively induces catalepsy without acute neurotoxicity .

- Toxicity : Doses ≥10 mg/kg (subcutaneous) in rats cause prefrontal cortex cell death, necessitating careful calibration .

- Duration : Short-term administration (5–7 days) minimizes confounding neurotoxic effects in behavioral studies .

Q. What in vitro models are used to study haloperidol’s molecular mechanisms, and how are they validated?

- Nanocrystal characterization : 3² factorial designs optimize variables like polymer/drug ratios (e.g., PVPk30:haloperidol) and surfactant/drug ratios (e.g., Poloxamer407:haloperidol) to assess particle size, zeta potential, and drug release kinetics .

- Stability testing : Chemometric approaches (e.g., mixture I-optimal design) resolve degradation impurities in HPLC methods, validated via forced degradation studies .

Advanced Research Questions

Q. What statistical approaches address biases in observational studies assessing haloperidol’s efficacy in ICU delirium?

Advanced methods include:

Q. How do genetic factors influence haloperidol’s pharmacokinetics and adverse reactions in animal models?

Strain-specific differences highlight:

- NZO mice : Higher plasma haloperidol levels (body weight-dependent), though brain concentrations remain comparable to other strains .

- B6 mice : Rapid drug metabolism leads to pronounced adverse reactions (e.g., reduced locomotor activity) despite lower plasma levels .

- Implications : Genetic background must inform dosing and outcome interpretation in behavioral studies .

Q. How can chemometric approaches enhance stability-indicating methods for haloperidol formulations?

Q. What methodologies reconcile contradictory findings in haloperidol’s neurotoxic effects across studies?

Discrepancies arise from:

- Dosage and duration : Short-term use (≤6 days) at ≤5 mg/kg shows no gliosis, while long-term administration induces cortical cell death .

- Model variability : Neurotoxicity is strain-dependent; Sprague-Dawley rats exhibit dose-dependent cell death, unlike Wistar rats in catalepsy studies .

Q. What experimental designs evaluate interactions between haloperidol and adjunct therapies (e.g., benzodiazepines)?

- Randomized controlled trials (RCTs) : Double-blind, parallel-group designs (e.g., haloperidol + lorazepam vs. haloperidol + placebo) measure agitation reduction via RASS scores .

- Rescue neuroleptic use : Secondary endpoints like median rescue doses (e.g., 2.0 mg vs. 4.0 mg) quantify synergistic effects .

Methodological Guidelines

Q. How should researchers control for confounding variables in clinical trials assessing haloperidol’s impact on delirium?

Q. What are the ethical considerations in designing long-term haloperidol studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.